molecular formula C38H35N11O9S2 B13754568 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- CAS No. 70833-48-6

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-

Cat. No.: B13754568
CAS No.: 70833-48-6
M. Wt: 853.9 g/mol
InChI Key: FAXYUKBWYRTQBT-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple azo groups, sulfonic acid groups, and hydroxyl groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 4-aminophenyl compounds, followed by coupling with 2-methoxy-5-methylphenyl derivatives under controlled pH and temperature conditions. The final product is obtained through purification steps such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and facilitate interactions with biological molecules. The hydroxyl groups contribute to the compound’s reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its multiple azo groups make it particularly valuable in dye synthesis, while the sulfonic acid groups enhance its solubility and interaction with biological systems .

Properties

CAS No.

70833-48-6

Molecular Formula

C38H35N11O9S2

Molecular Weight

853.9 g/mol

IUPAC Name

4-amino-3,6-bis[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C38H35N11O9S2/c1-19-13-28(30(57-3)17-26(19)44-42-24-9-5-22(39)6-10-24)46-48-36-32(59(51,52)53)15-21-16-33(60(54,55)56)37(38(50)34(21)35(36)41)49-47-29-14-20(2)27(18-31(29)58-4)45-43-25-11-7-23(40)8-12-25/h5-18,50H,39-41H2,1-4H3,(H,51,52,53)(H,54,55,56)

InChI Key

FAXYUKBWYRTQBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=C(C(=C5)C)N=NC6=CC=C(C=C6)N)OC)N)O

Origin of Product

United States

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